molecular formula C12H26N2O6S2 B092704 4,4'-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid) CAS No. 16045-14-0

4,4'-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid)

Cat. No. B092704
CAS RN: 16045-14-0
M. Wt: 358.5 g/mol
InChI Key: OBCXLYATNJKYMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4,4'-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid) is a chemical species that can be synthesized using Brönsted acid catalysts. Although the provided papers do not directly describe the synthesis or properties of this exact compound, they do provide insights into related structures and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds, such as 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives, has been achieved using 4-(succinimido)-1-butane sulfonic acid as a Brönsted acid catalyst under solvent-free conditions . This catalyst is prepared by mixing succinimide and 1,4-butanesultone, which is a simpler and safer method compared to the preparation of succinimide sulfonic acid. The process is characterized by high yield, clean reaction, simple methodology, and short reaction time, with the added benefit that the catalyst can be recycled without significant loss of activity .

Molecular Structure Analysis

The molecular structure of a related compound, 4-phenyl-piperazine-1-sulfonamide, has been determined using X-ray crystallography . This compound crystallizes in a monoclinic system and features layers of polar regions enclosing a sulfonamide function linked by hydrogen bonds, as well as hydrophobic regions with π-π stacking interactions . Although this is not the exact compound , the structural analysis of sulfonamide derivatives can provide insights into the potential molecular geometry and intermolecular interactions of 4,4'-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid).

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of 4,4'-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid). However, the synthesis of related piperazine derivatives with potential anti-malarial activity has been reported . These derivatives exhibit different biological activities, which are influenced by the presence of specific functional groups and molecular conformations . This suggests that the chemical reactivity and potential applications of 4,4'-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid) could also be influenced by its functional groups and three-dimensional structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4'-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid) are not directly reported in the provided papers. However, the properties of sulfonic acid derivatives, such as solubility, melting point, and acidity, are generally influenced by the presence of the sulfonic acid group and the overall molecular structure. The crystalline structure of 4-phenyl-piperazine-1-sulfonamide, for example, indicates strong hydrogen bonding and hydrophobic interactions, which could affect the solubility and melting point of similar compounds . Additionally, the presence of the piperazine ring could influence the compound's basicity and potential for forming salts with acids.

Scientific Research Applications

  • Catalytic Applications in Synthesis of Biologically Active Compounds 4,4'-(butane-1,4-diyl)bis(1-sulfo-1,4-diazabicyclo[2.2.2]octane-1,4-diium) tetrachloride, a derivative of the compound, has been used as a nano-sized N-sulfonic acid catalyst. It efficiently catalyzes the synthesis of 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-triones, which are biologically active compounds with pharmaceutical properties. This is accomplished under solvent-free conditions, resulting in high yields and short reaction times (Goli-Jolodar, Shirini, & Seddighi, 2018).

  • Promotion of Polyhydroquinoline Synthesis The same derivative was used to catalyze the one-pot synthesis of hexahydroquinolines, important in the Hantzsch condensation process. This method produces the compounds in excellent yields, again emphasizing the efficiency of the catalyst in chemical synthesis (Goli-Jolodar, Shirini, & Seddighi, 2016).

  • Arsenic Removal via Forward Osmosis A pH-responsive, charge-switchable piperazine derivative, which includes multiple sulfonic groups, has been designed for arsenic removal from water through forward osmosis. This compound generates high osmotic pressure and has shown high efficiency in arsenic removal while maintaining good water recovery efficiency (Wu et al., 2019).

  • Use in Synthesis of Benzazolo and Triazolo Derivatives Another study utilized a derivative of the compound as a nano-sized Brönsted acid catalyst for the synthesis of benzazolo[2,1-b]quinazolinones and triazolo[2,1-b]quinazolinones derivatives, highlighting its utility in organic synthesis (Goli-Jolodar & Shirini, 2017).

  • Catalysis in the Synthesis of Naphthol Derivatives The compound, modified and attached to magnetic nanoparticles, has been used as a catalyst in the preparation of phenylmethyl-2-naphthols. This method offers an efficient, solvent-free approach to synthesizing these compounds, with the catalyst being easily recoverable (Pourghasemi Lati et al., 2018).

properties

IUPAC Name

4-[4-(4-sulfobutyl)piperazin-1-yl]butane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O6S2/c15-21(16,17)11-3-1-5-13-7-9-14(10-8-13)6-2-4-12-22(18,19)20/h1-12H2,(H,15,16,17)(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCXLYATNJKYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCS(=O)(=O)O)CCCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617197
Record name 4,4'-(Piperazine-1,4-diyl)di(butane-1-sulfonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid)

CAS RN

16045-14-0
Record name 4,4'-(Piperazine-1,4-diyl)di(butane-1-sulfonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.